molecular formula C19H28O11 B014499 Benzyl beta-lactoside CAS No. 18404-72-3

Benzyl beta-lactoside

Cat. No.: B014499
CAS No.: 18404-72-3
M. Wt: 432.4 g/mol
InChI Key: UMOKGHPPSFCSDC-BAGUKLQFSA-N
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Description

Benzyl beta-lactoside is a chemical compound that belongs to the class of glycosides. It is composed of a benzyl group attached to a beta-lactose molecule. This compound is significant in the field of glycobiology, where it is used to study the structure, synthesis, and biological functions of sugars.

Scientific Research Applications

Benzyl beta-lactoside has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl beta-lactoside typically involves the regioselective alkylation of this compound and its derivatives. One common method includes the stannylation process, where this compound is used as the starting material. The regioselective synthesis of derivatives such as benzyl 3’-O-methyl-, 3’-O-benzyl-, and 3’-O-p-methoxybenzyl-beta-lactoside can be achieved using this procedure .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and characterization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-lactoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of benzyl beta-lactoside involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in glycosylation processes, affecting the synthesis and function of glycoproteins and other glycoconjugates. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and functional properties, which make it a valuable tool in the study of glycosylation processes and the synthesis of complex glycoconjugates. Its ability to undergo regioselective alkylation and other chemical modifications further enhances its versatility in scientific research.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKGHPPSFCSDC-BAGUKLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside in carbohydrate chemistry?

A1: Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside serves as a valuable building block in synthesizing complex carbohydrates. Its significance lies in its use as a glycosyl acceptor, specifically for chain extension at the O-4' position. [] This allows researchers to create diverse oligosaccharides and glycoconjugates, which are crucial for understanding biological processes and developing new therapeutics.

Q2: What does the research paper reveal about the preparation and application of this compound?

A2: The research paper focuses on developing an efficient method for preparing Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside. [] While the abstract doesn't delve into specific details, it highlights the compound's role as a glycosyl acceptor, particularly for extending carbohydrate chains at the O-4' position. This suggests the research likely explores reaction conditions, yields, and potentially the stereoselectivity of the glycosylation reaction using this building block.

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